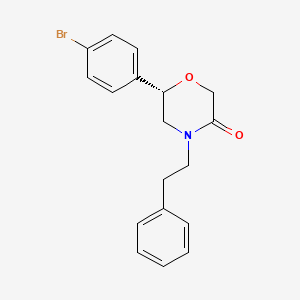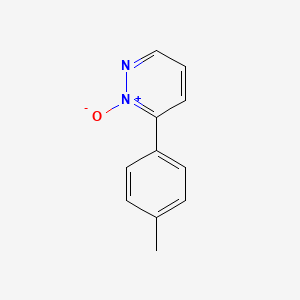![molecular formula C17H14BrNO B14195212 3-[(4-Bromophenyl)methyl]-2-methoxyquinoline CAS No. 918648-52-9](/img/structure/B14195212.png)
3-[(4-Bromophenyl)methyl]-2-methoxyquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-Bromophenyl)methyl]-2-methoxyquinoline is an organic compound with the molecular formula C17H14BrNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a bromophenyl group and a methoxy group in its structure makes it a compound of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Bromophenyl)methyl]-2-methoxyquinoline typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation followed by a series of reactions including nitration, reduction, and bromination . The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM).
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product.
化学反応の分析
Types of Reactions: 3-[(4-Bromophenyl)methyl]-2-methoxyquinoline undergoes various types of chemical reactions including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine site, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOMe in methanol or KOtBu in DMSO.
Major Products Formed:
Oxidation: Formation of quinoline derivatives with oxidized functional groups.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with different functional groups replacing the bromine atom.
科学的研究の応用
3-[(4-Bromophenyl)methyl]-2-methoxyquinoline has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-[(4-Bromophenyl)methyl]-2-methoxyquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
類似化合物との比較
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A versatile building block for liquid crystal oligomers and polymers.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Known for its biological activities.
Methyl 4-(bromomethyl)benzoate: Used as an intermediate in organic synthesis.
Uniqueness: 3-[(4-Bromophenyl)methyl]-2-methoxyquinoline stands out due to its unique combination of a bromophenyl group and a methoxy group attached to the quinoline core. This structural uniqueness imparts specific chemical reactivity and biological activity, making it a valuable compound in various research domains.
特性
CAS番号 |
918648-52-9 |
|---|---|
分子式 |
C17H14BrNO |
分子量 |
328.2 g/mol |
IUPAC名 |
3-[(4-bromophenyl)methyl]-2-methoxyquinoline |
InChI |
InChI=1S/C17H14BrNO/c1-20-17-14(10-12-6-8-15(18)9-7-12)11-13-4-2-3-5-16(13)19-17/h2-9,11H,10H2,1H3 |
InChIキー |
KJXZJNGKLJOOOL-UHFFFAOYSA-N |
正規SMILES |
COC1=NC2=CC=CC=C2C=C1CC3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{2-[1-(4-Chlorophenyl)cyclobutyl]-2-oxoethyl}cyclohex-2-en-1-one](/img/structure/B14195129.png)
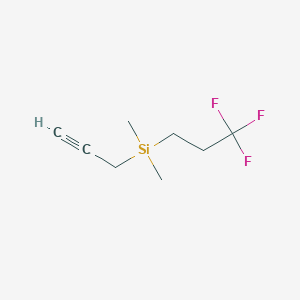

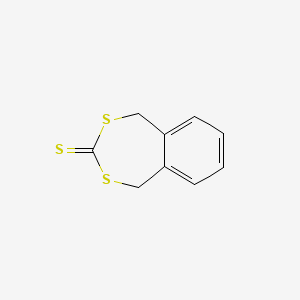
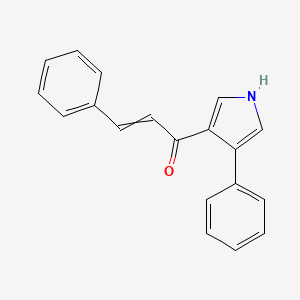
![(3S)-4-[(4-Fluorophenyl)methoxy]-3-hydroxybutanenitrile](/img/structure/B14195181.png)
![N-{[6-(3-Chlorophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14195186.png)

![7-Methoxy-1-methyl-3-phenyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14195201.png)
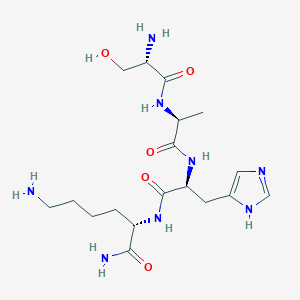
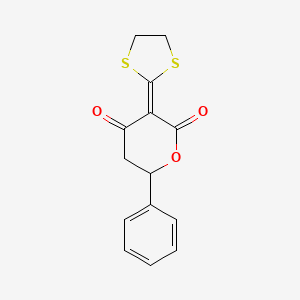
![{4-[(Pyridin-3-yl)ethynyl]-1,3-thiazol-2-yl}methanol](/img/structure/B14195228.png)
